(3,4-Difluorophenyl)methanesulfonyl chloride
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Overview
Description
(3,4-Difluorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.63 g/mol . It is also known by its synonyms, 3,4-Difluorobenzylsulphonyl chloride . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,4-Difluorophenyl)methanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of (3,4-difluorophenyl)methanol with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
(3,4-difluorophenyl)methanol+SOCl2→(3,4-difluorophenyl)methanesulfonyl chloride+HCl+SO2
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild to moderate conditions, often in the presence of a base such as triethylamine.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
(3,4-Difluorophenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: It can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various synthetic transformations to form sulfonamides, sulfonate esters, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)methanesulfonyl chloride
- (2,4-Difluorophenyl)methanesulfonyl chloride
- (3,5-Difluorophenyl)methanesulfonyl chloride
Uniqueness
(3,4-Difluorophenyl)methanesulfonyl chloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and the properties of the resulting products. This positional specificity can lead to different steric and electronic effects compared to other fluorinated sulfonyl chlorides .
Properties
IUPAC Name |
(3,4-difluorophenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFHDOKDFDXNES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)Cl)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661332 |
Source
|
Record name | (3,4-Difluorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163295-73-6 |
Source
|
Record name | (3,4-Difluorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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